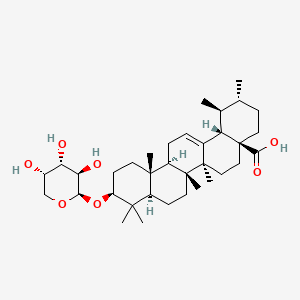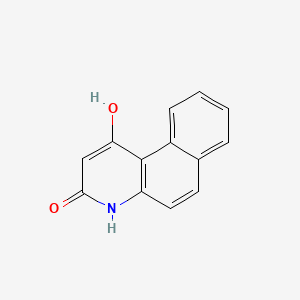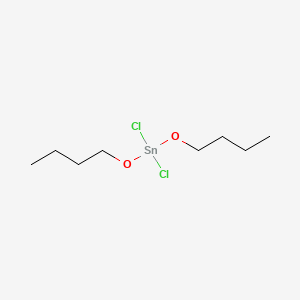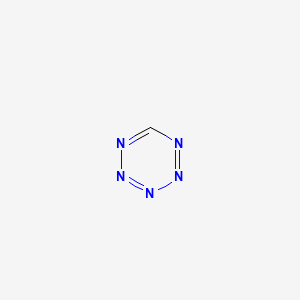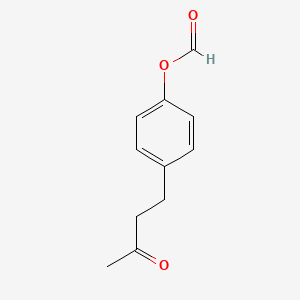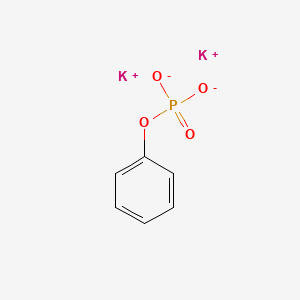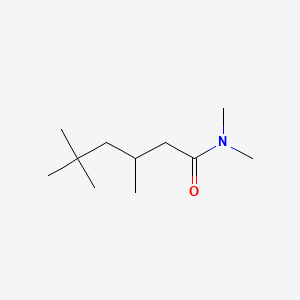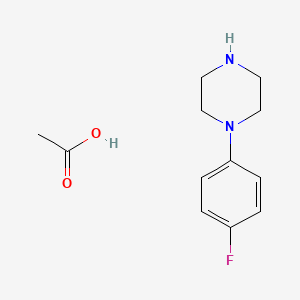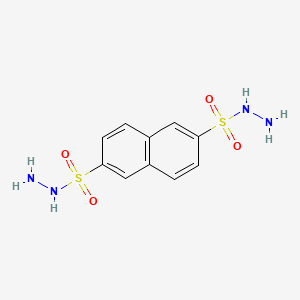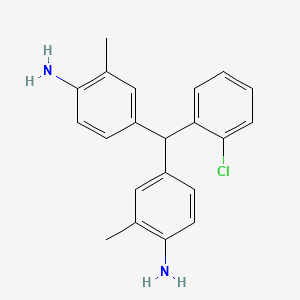
Benzenamine, 4,4'-((2-chlorophenyl)methylene)bis(2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4,4’-((2-chlorophenyl)methylene)bis(2-methyl-) is an organic compound with the molecular formula C13H12Cl2N2. It is a derivative of benzenamine, where the amine groups are substituted with a 2-chlorophenylmethylene group and two methyl groups. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-((2-chlorophenyl)methylene)bis(2-methyl-) typically involves the reaction of 2-chlorobenzaldehyde with 2-methylbenzenamine under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product.
Industrial Production Methods
In industrial settings, the production of Benzenamine, 4,4’-((2-chlorophenyl)methylene)bis(2-methyl-) is carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4,4’-((2-chlorophenyl)methylene)bis(2-methyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, alkoxide ions, and amines are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4,4’-((2-chlorophenyl)methylene)bis(2-methyl-) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, 4,4’-((2-chlorophenyl)methylene)bis(2-methyl-) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenamine, 4,4’-methylenebis(2-chloro-)
- Benzenamine, 4,4’-methylenebis(2-methoxy-)
- Benzenamine, 2-chloro-4-(methylsulfonyl-)
Uniqueness
Benzenamine, 4,4’-((2-chlorophenyl)methylene)bis(2-methyl-) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
75673-51-7 |
|---|---|
Molekularformel |
C21H21ClN2 |
Molekulargewicht |
336.9 g/mol |
IUPAC-Name |
4-[(4-amino-3-methylphenyl)-(2-chlorophenyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C21H21ClN2/c1-13-11-15(7-9-19(13)23)21(17-5-3-4-6-18(17)22)16-8-10-20(24)14(2)12-16/h3-12,21H,23-24H2,1-2H3 |
InChI-Schlüssel |
LVTVHAYOZXMKLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(C2=CC(=C(C=C2)N)C)C3=CC=CC=C3Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



